molecular formula C14H11Cl2NO B11778506 6-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

6-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B11778506
M. Wt: 280.1 g/mol
InChI Key: MQPPDIKQOLTJOZ-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic organic compound that belongs to the oxazine family Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with salicylaldehyde in the presence of a catalyst to form the intermediate Schiff base, which then undergoes cyclization to form the oxazine ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazine ring to its dihydro form.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

6-chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C14H11Cl2NO/c15-10-3-1-9(2-4-10)13-8-18-14-6-5-11(16)7-12(14)17-13/h1-7,13,17H,8H2

InChI Key

MQPPDIKQOLTJOZ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(O1)C=CC(=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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